molecular formula C12H18O4 B166010 Diallyl adipate CAS No. 2998-04-1

Diallyl adipate

Cat. No. B166010
CAS RN: 2998-04-1
M. Wt: 226.27 g/mol
InChI Key: FPODCVUTIPDRTE-UHFFFAOYSA-N
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Description

Diallyl adipate is an organic compound with the molecular formula C12H18O4 . It is a colorless to almost colorless clear liquid .


Synthesis Analysis

A promising technique for the synthesis of Diallyl adipate involves urea transesterification with allyl alcohol over several metallic chlorides .


Molecular Structure Analysis

The molecular structure of Diallyl adipate consists of 12 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms .


Physical And Chemical Properties Analysis

Diallyl adipate has a boiling point of 149 °C/9 mmHg and a specific gravity (20/20) of 1.02 . It is insoluble in water but soluble in methanol . The compound is air-sensitive .

Scientific Research Applications

1. Encapsulating Electronic Display Devices

  • Application Summary : Diallyl adipate has been investigated as a potential replacement for moisture-sensitive epoxies currently used in light-emitting diode (LED) displays . The research focused on diallyl phthalate (DAP) encapsulating resins, which were found to have most of the performance properties desired but were excessively brittle .
  • Methods of Application : The study involved evaluating flexibilizing co-monomers, including both vinyl and allylic types . Diallyl adipate was used as an allylic co-monomer to form interesting co-polymers and ter-polymers with DAP .
  • Results/Outcomes : The research defined a promising co-polymer of DAP with lauryl methacrylate (80/20) that had most of the physical and performance characteristics desired, plus attractive inherent light diffusing properties . Diallyl adipate also formed interesting co-polymers and ter-polymers with DAP .

2. Phase Change Material for Low Temperature Energy Storage

  • Application Summary : Di-alkyl adipates, including diallyl adipate, have been studied as potential phase change materials for low temperature energy storage . This is part of a broader effort to increase the efficiency of renewable energy use by improving energy storage methods .
  • Methods of Application : The research involved constructing a solid–liquid phase diagram using differential scanning calorimetry (DSC), complemented with Raman Spectroscopy studies for the system composed by diethyl and dibutyl adipates .
  • Results/Outcomes : The binary system of diethyl and dibutyl adipates presents eutectic behaviour at low temperatures . The eutectic temperature was found at 240.46 K, and the eutectic composition was determined to occur at the molar fraction xdibutyl = 0.46 . The system also shows a polymorphic transition, characteristic of dibutyl adipate, occurring at ca. 238 K .

3. Injectable Sensor in Living Tissue

  • Application Summary : Diallyl adipate has been used in the development of a magnetic fluid that can be injected into the body and later retrieved . This fluid is studded with microscopic magnetic particles and can be used to create liquid bioelectronics .
  • Methods of Application : The researchers produced a ferrofluid-like substance that comprises magnetic nanoparticles suspended in a viscous fluid . These particles self-assemble into an intricate 3D network when exposed to an external magnetic field, and the network remains intact after the field is removed .
  • Results/Outcomes : The researchers used their substance to make liquid bioelectronics that can be injected into the body and later retrieved . These devices seamlessly attach to biological tissue and convert biomechanical motion into detectable electrical signals, enabling self-powered and wireless monitoring of, for example, the cardiovascular system .

4. Environmentally Benign Plasticizers

  • Application Summary : Diallyl adipate may be used in the development of environmentally benign plasticizers . These are non-toxic, biodegradable, high-performance, and specificated materials .
  • Methods of Application : The development of these plasticizers involves the use of novel catalysts and synthetic protocols .
  • Results/Outcomes : The result is the creation of environmentally friendly plasticizers that can be used in various applications .

5. Viscosity Measurements for Scientific and Technological Applications

  • Application Summary : Diallyl adipate has been used in viscosity measurements, which are crucial for many scientific and technological applications . Reliable reference data can greatly improve viscosity accuracy .
  • Methods of Application : The viscosity was experimentally measured by the vibrating wire viscometer over the temperature range of (283 to 363) K and at pressures up to 40 MPa .
  • Results/Outcomes : The empirical Andrade–Tait equation was used to correlate the experimental results . This research provides new viscosity data of the compressed liquid dimethyl adipate, diethyl adipate, dipropyl adipate, and dibutyl adipate .

6. Alternative Plasticizers

  • Application Summary : Diallyl adipate has been used in the development of alternative plasticizers . These are non-toxic, biodegradable, high-performance, and specificated materials .
  • Methods of Application : The development of these plasticizers involves the use of novel catalysts and synthetic protocols .
  • Results/Outcomes : The result is the creation of environmentally friendly plasticizers that can be used in various applications .

Safety And Hazards

Diallyl adipate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

bis(prop-2-enyl) hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-3-9-15-11(13)7-5-6-8-12(14)16-10-4-2/h3-4H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPODCVUTIPDRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062763
Record name Diallyl adipate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl adipate

CAS RN

2998-04-1
Record name 1,6-Di-2-propen-1-yl hexanedioate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 1,6-di-2-propen-1-yl ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002998041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIALLYL ADIPATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20973
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Record name Hexanedioic acid, 1,6-di-2-propen-1-yl ester
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Record name Diallyl adipate
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Record name Diallyl adipate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
A Matsumoto, M Oiwa - Journal of Polymer Science Part A‐1 …, 1970 - Wiley Online Library
Radical polymerization studies on diallyl oxalate (DAO), diallyl malonate (DAM), diallyl succinate (DASu), diallyl adipate (DAA), and diallyl sebacate (DAS) have been conducted …
Number of citations: 15 onlinelibrary.wiley.com
AM Usmani, IO Salyer - Journal of Materials Science, 1981 - Springer
… Allylic co-monomers such as diallyl adipate and triallyl citrate also formed interesting co-polymers and ter-polymers with DAP. DAP/ epoxy interpenetrating polymer networks were also …
Number of citations: 15 link.springer.com
M Fujii, R Yokota - International Journal of Radiation Applications and …, 1986 - Elsevier
… For example, butanediol bis allylcarbonate (BuAC) shows the sensitivity about ten times higher than diallyl adipate (DAA). This suggests the carbonate groups in the BuAC molecule …
Number of citations: 20 www.sciencedirect.com
J Tsuji, M Nisar, I Shimizu, I Minami - Synthesis (Stuttgart), 1984 - pascal-francis.inist.fr
Novel synthetic method for 2-methyl-2-cyclopentenone from diallyl adipate by two-pot reactions … Novel synthetic method for 2-methyl-2-cyclopentenone from diallyl adipate by …
Number of citations: 23 pascal-francis.inist.fr
F Jasinski, E Lobry, B Tarablsi, A Chemtob… - ACS Macro …, 2014 - ACS Publications
… of UV-initiated thiol–ene step-growth radical polymerization, departing from a nontransparent difunctional monomer miniemulsion based on ethylene glycol dithiol and diallyl adipate. …
Number of citations: 74 pubs.acs.org
CMQ Le, G Schrodj, I Ndao, B Bessif… - Macromolecular …, 2022 - Wiley Online Library
… Only polymers prepared with aliphatic dienes such as diallyl adipate or di(ethylene glycol) divinyl ether exhibit a high crystallization tendency as revealed by differential scanning …
Number of citations: 4 onlinelibrary.wiley.com
A Matsumoto, T Kiguchi, H Aota - Macromolecular rapid …, 2000 - Wiley Online Library
… in the free-radical crosslinking polymerization of diallyl adipate (DAA) in the presence of poly(… Communication: The free-radical crosslinking polymerization of diallyl adipate (DAA) was …
Number of citations: 2 onlinelibrary.wiley.com
K Kojima - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… with various difunctional unsaturated compound (diallyl adipate, divinyl adipate, tetramethylene … Similarly, by the polyaddition reaction of diphenylsilane with diallyl adipate was also …
Number of citations: 6 www.journal.csj.jp
KA Andrianov, LI Makarova, TA Zima - Bulletin of the Academy of Sciences …, 1968 - Springer
… To prove the structure of the obtained compo~mds we took the NMR spectra for the addition product of trichlorosilane to diallyl adipate and for the methoxy derivative of the adduct of …
Number of citations: 3 link.springer.com
K Ogino - Bulletin of the Chemical Society of Japan, 1960 - journal.csj.jp
… The author found that the mechanical behavior of swollen polyvinyl acetate gels, which were cross-linked slightly with diallyl adipate and swollen in several organic solvents, shows …
Number of citations: 4 www.journal.csj.jp

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